molecular formula C13H20O2 B14300235 Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 116656-49-6

Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14300235
CAS No.: 116656-49-6
M. Wt: 208.30 g/mol
InChI Key: ABDSKYPMIZRTDX-UHFFFAOYSA-N
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Description

Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure It belongs to the class of bicyclo[221]heptane derivatives, which are known for their rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2-methylfuran with methyl-3-bromo-propiolate under controlled conditions to form the desired bicyclic structure . The reaction is highly regioselective and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Hydrogenated Derivatives: Formed from reduction reactions.

    Substituted Esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding sites, modulating their activity. For example, it may induce apoptosis in certain cell lines through the ROS-mediated mitochondrial dysfunction pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is unique due to its butyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts

Properties

CAS No.

116656-49-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C13H20O2/c1-3-4-7-15-12(14)13(2)9-10-5-6-11(13)8-10/h5-6,10-11H,3-4,7-9H2,1-2H3

InChI Key

ABDSKYPMIZRTDX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(CC2CC1C=C2)C

Origin of Product

United States

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